

structural analogs of [4-(4-Chlorophenyl)cyclohexyl]methanol and their properties

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Compound of Interest

Compound Name: [4-(4-Chlorophenyl)cyclohexyl]methanol

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A Comprehensive Comparison of Structural Analogs of [4-(4-Chlorophenyl)cyclohexyl]methanol and Their Diverse Biological Properties

For researchers and professionals in the field of drug discovery and development, understanding the structure-activity relationships (SAR) of bioactive molecules is paramount. This guide provides a comparative analysis of structural analogs of [4-(4-chlorophenyl)cyclohexyl]methanol, a versatile scaffold that has been explored for various therapeutic applications. By examining modifications to its core structure, we can glean insights into the key determinants of its biological activity, paving the way for the rational design of more potent and selective agents. This report collates available experimental data on the antibacterial, anticancer, and antimalarial properties of related compounds, presenting them in a clear, comparative format.

Physicochemical Properties of Related Analogs

While specific physicochemical data for a wide range of direct analogs of [4-(4-chlorophenyl)cyclohexyl]methanol are not readily available in the public domain, we can infer trends from related structures. For instance, the lipophilicity, a critical parameter for drug absorption, can be significantly altered by substitutions on the phenyl ring or modifications of the cyclohexyl and methanol moieties.

Compound/Analog Class	Modification	Key Physicochemical Property	Implication
Phenyl-substituted analogs	Introduction of polar groups (e.g., -OH, -NH ₂)	Decreased LogP	Improved aqueous solubility
Phenyl-substituted analogs	Introduction of halogens (e.g., -F, -Br)	Increased LogP	Enhanced membrane permeability
Cyclohexane conformation	cis vs. trans isomers	Varied receptor binding affinity	Potential for stereospecific interactions
Methanol group derivatization	Esterification or etherification	Increased lipophilicity	Altered metabolic stability and duration of action

Comparative Biological Activities

The **[4-(4-chlorophenyl)cyclohexyl]methanol** scaffold has served as a foundation for the development of compounds with diverse biological activities. The following sections and tables summarize the available data for different therapeutic areas.

Antibacterial Activity

Several studies have explored the antibacterial potential of derivatives containing the 4-chlorophenyl and cyclohexane motifs. Modifications of the core structure have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of **[4-(4-Chlorophenyl)cyclohexyl]methanol** Analogs and Related Compounds

Compound ID/Reference	Structural Modification from Core	Test Organism(s)	MIC (µg/mL)	Reference
4c, 4d, 4e, 4f	Furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives	Staphylococcus aureus (MRSA and QRSA strains)	2	[1]
7-Iodo/Bromo-AQs	7-Iodo- and 7-bromo-aminoquinolines with diaminoalkane side chains	Plasmodium falciparum (chloroquine-susceptible and -resistant)	IC50: 3-12 nM	[2]
7-Fluoro/Trifluoromethyl-AQs	7-Fluoro- and 7-trifluoromethyl-aminoquinolines	Plasmodium falciparum (chloroquine-susceptible and -resistant)	IC50: 15-500 nM	[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Anticancer Activity

The cytotoxic properties of compounds related to **[4-(4-chlorophenyl)cyclohexyl]methanol** have also been investigated against various cancer cell lines. The data suggests that specific substitutions can lead to potent anti-proliferative effects.

Table 2: Anticancer Activity of **[4-(4-Chlorophenyl)cyclohexyl]methanol** Analogs and Related Compounds

Compound ID/Reference	Structural Modification from Core	Cancer Cell Line(s)	IC50 (μM)	Reference
Compound E	Quillaic acid derivative with tetrazole	HCT116 (Colon Cancer)	2.46	[3]
Compound C3	Quillaic acid derivative with 4-chlorophenyl-1,2,4-triazol-3-one	HCT116 (Colon Cancer)	3.11	[3]
Adenine derivative 1b	6'-Fluorocyclopentyl-purine	Various	Potent	[4]
N6-methyladenine derivative 3k	6'-Fluorocyclopentyl-purine	Various	Potent	[4]
Anthracycline 22	4-demethoxyanthracine	L1210, HT29, A549	More potent than doxorubicin in vitro	[5]
Compound 4i	5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine	SNB-75 (CNS Cancer)	PGI: 38.94% at 10 μM	[6]

IC50: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used for evaluating the antibacterial and anticancer activities of the discussed compound classes.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
- **Serial Dilution of Test Compound:** The test compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Determination of MIC:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

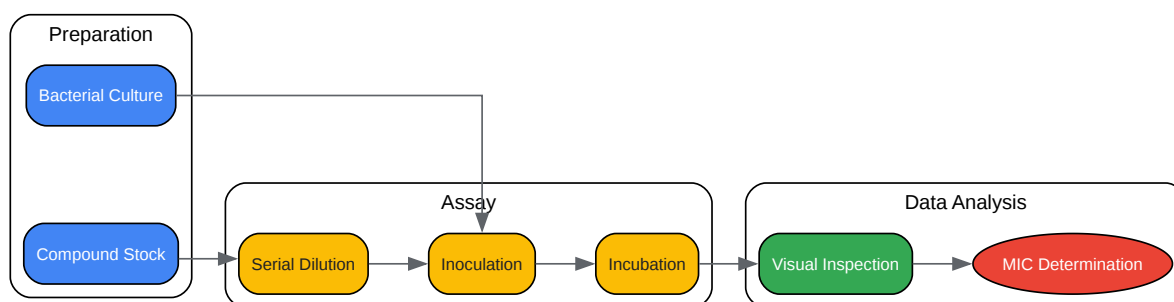
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

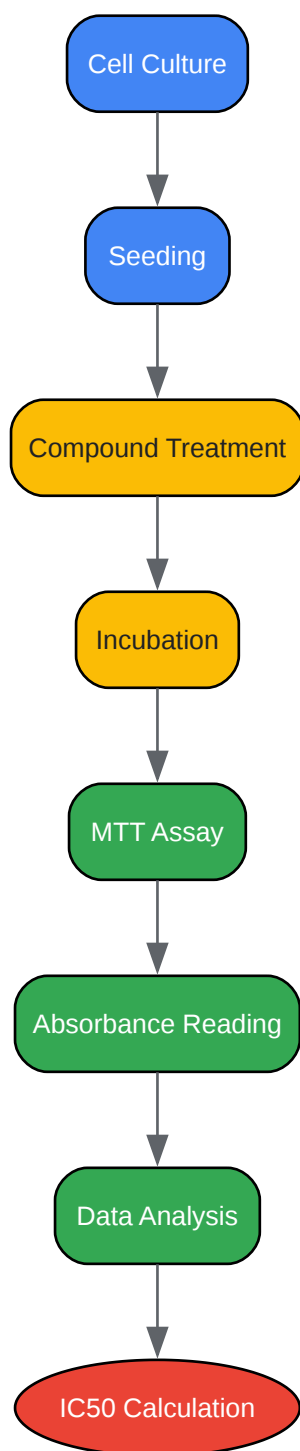
Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.



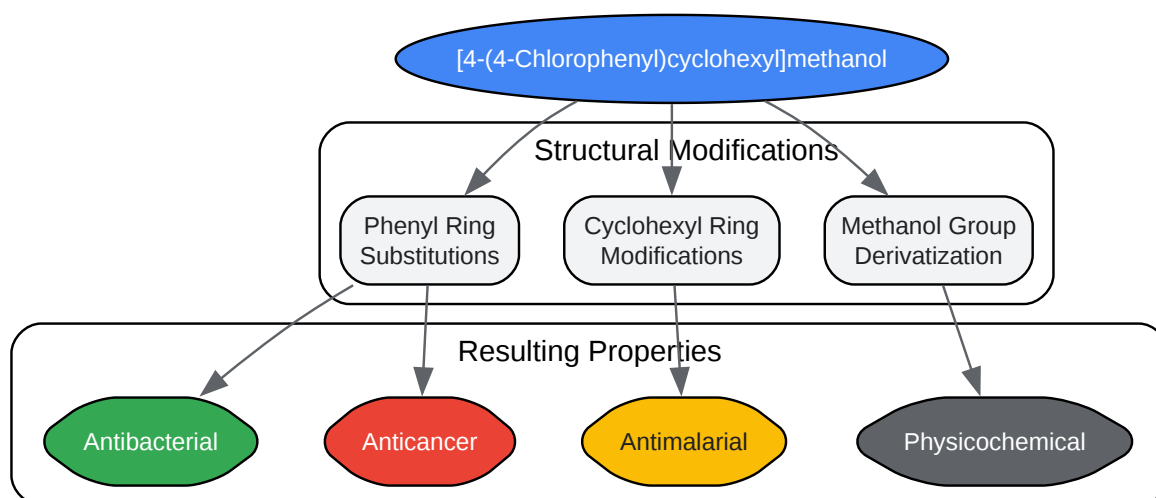
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for determining the IC₅₀ value using the MTT assay.



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Caption: Structure-Activity Relationship (SAR) concept map.

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